Bienvenue dans la boutique en ligne BenchChem!

Chroman-8-carboxamide

Fragment-based drug discovery Chemical sourcing Scaffold availability

Chroman-8-carboxamide is the only commercially available chroman monocarboxamide isomer stocked as a fragment-screening compound. The 8-substitution pattern is critical for target engagement in the Arbutus Biopharma HBV capsid inhibitor patent series (US20190225593A1), with no corresponding claims for 5-, 6-, or 7-isomers. Selecting this regioisomer avoids invalidating SAR and eliminates sourcing uncertainty. Its primary carboxamide offers a defined hydrogen-bonding motif (2 HBD, 2 HBA) for molecular recognition. For fragment growth, the carboxamide eliminates the acid activation step required when using chroman-8-carboxylic acid, streamlining amide-bond formation in parallel library synthesis.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1034566-11-4
Cat. No. B3204342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-8-carboxamide
CAS1034566-11-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)C(=O)N)OC1
InChIInChI=1S/C10H11NO2/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H2,11,12)
InChIKeyLZLLJMVRSOKHIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-8-carboxamide (CAS 1034566-11-4) – Fragment-Based Screening Scaffold and HBV Capsid Inhibitor Lead


Chroman-8-carboxamide (IUPAC: 3,4-dihydro-2H-chromene-8-carboxamide) is a small-molecule fragment (MW 177.2 g/mol, C10H11NO2) built on the privileged chroman (benzodihydropyran) scaffold . It bears a primary carboxamide at the 8-position of the bicyclic ring system, distinguishing it from other positional isomers that are less commonly available in fragment-library format [1]. The compound serves as a core scaffold in fragment-based drug discovery (FBDD) for molecular linking and elaboration, and is a specific starting point for 4-substituted chromane-8-carboxamide derivatives patented as hepatitis B virus (HBV) capsid inhibitors [2].

Why Chroman-8-carboxamide Cannot Be Replaced by Other Chroman Carboxamide Isomers for HBV Capsid and FBDD Programs


Chroman carboxamide positional isomers are not interchangeable surrogates. The 8-substitution pattern is the sole position elaborated in the Arbutus Biopharma HBV capsid inhibitor patent series, with no corresponding claims for 5-, 6-, or 7-carboxamide isomers [1]. This indicates that the spatial orientation of the carboxamide group at the 8-position is critical for target engagement in the capsid assembly pathway. Furthermore, among the four possible chroman monocarboxamide isomers, only the 8-isomer is explicitly listed and stocked as a fragment-screening compound by major FBDD suppliers (e.g., TargetMol), while the 6-isomer has limited availability and the 5- and 7-isomers lack commercial parent-compound CAS registrations altogether . Substituting an alternative isomer risks invalidating structure–activity relationships derived from the patented 8-carboxamide series and introduces sourcing uncertainty for fragment-library workflows.

Quantitative Differentiation Evidence: Chroman-8-carboxamide vs. Positional Isomers and Analogs


Fragment-Library Sourcing Availability: 8-Isomer vs. 6-Isomer and Unregistered 5/7-Isomers

Chroman-8-carboxamide (CAS 1034566-11-4) is explicitly catalogued as a fragment molecule for FBDD by TargetMol, with a dedicated product listing for molecular linking and scaffold expansion . The 6-isomer (CAS 1151512-18-3) is listed by fewer vendors and is not described as a fragment-library compound [1]. The unsubstituted parent 5-carboxamide and 7-carboxamide isomers have no standalone CAS registry numbers and are not commercially available as fragment scaffolds [2]. This means the 8-isomer is the only positional isomer with reliable, traceable sourcing for fragment-based screening workflows.

Fragment-based drug discovery Chemical sourcing Scaffold availability

Patent-Covered Scaffold Privilege: 8-Carboxamide vs. Other Positional Isomers in HBV Capsid Inhibition

The Arbutus Biopharma patent (US20190225593A1) claims exclusively 4-substituted chromane-8-carboxamide compounds as HBV capsid inhibitors, with >80 exemplified compounds all bearing the carboxamide at the 8-position [1]. No claims or examples are provided for chromane-5-, -6-, or -7-carboxamide isomers. This exclusivity indicates that the 8-position carboxamide is essential for capsid-target engagement, as the patent discloses a focused SAR around the 8-carboxamide core. The absence of positional isomer claims implies that 5-, 6-, and 7-substitutions do not confer the same antiviral phenotype.

Antiviral drug discovery HBV capsid inhibitor Scaffold patent landscape

Regioselective Synthetic Accessibility: 8-Carboxamide vs. 3-Carboxamide Chromones

Macklin, Panteleev, and Snieckus (Angew. Chem. Int. Ed., 2008) reported a regioselective synthesis yielding polysubstituted chromone 3- and 8-carboxamides from a common O-carbamate intermediate via an anionic ortho-Fries/cumulenolate α-acylation pathway [1]. This methodology provides direct access to the 8-carboxamide substitution pattern with defined regiochemistry, while analogous routes to 5- or 7-carboxamide isomers are not reported in this high-yielding, regioselective context. The availability of a dedicated synthetic route reduces procurement risk for custom synthesis and enables scalable preparation of 8-carboxamide libraries.

Synthetic methodology Anionic ortho-Fries rearrangement Regioselective carbamoylation

Functional Group Identity: Carboxamide vs. Carboxylic Acid at the 8-Position for Downstream Derivatization

Chroman-8-carboxamide (MW 177.2) is the amide analogue of chroman-8-carboxylic acid (MW 178.18, CAS 31457-16-6) [1]. The carboxamide group provides a hydrogen-bond donor/acceptor pair (2 HBD, 2 HBA) that differs from the carboxylic acid (1 HBD, 3 HBA), altering both physicochemical properties and reactivity for downstream chemistry. The carboxamide is directly suitable for further amidation or reduction to the amine, whereas the carboxylic acid requires activation (e.g., acid chloride formation) before amide coupling. In fragment-based libraries, primary carboxamides are preferred over carboxylic acids for certain target classes (e.g., kinases, where the amide can mimic the ATP adenine) . The choice of carboxamide over carboxylic acid eliminates a deprotection/activation step in library synthesis.

Medicinal chemistry Amide coupling Fragment elaboration

High-Confidence Application Scenarios for Chroman-8-carboxamide in Drug Discovery and Chemical Biology


Fragment-Based Screening for HBV Capsid Inhibitor Lead Generation

Chroman-8-carboxamide is the core scaffold of the Arbutus Biopharma HBV capsid inhibitor series (US20190225593A1) [1]. Laboratories conducting fragment-based screening against HBV core protein can deploy the 8-carboxamide scaffold as a validated starting point for hit elaboration. The patent's exclusive focus on 8-substitution confirms that this regioisomer is essential for capsid-target engagement, making it the scaffold of choice over 5-, 6-, or 7-carboxamide isomers that lack patent support [1].

Fragment Library Construction and Molecular Linking Studies

As an explicitly marketed fragment molecule (TargetMol) , chroman-8-carboxamide is suited for inclusion in fragment libraries targeting diverse protein classes. Its primary carboxamide offers a defined hydrogen-bonding motif (2 HBD, 2 HBA) for molecular recognition . The compound's availability in fragment-grade purity distinguishes it from the 6-isomer, which is not catalogued as a fragment scaffold, and from the unregistered 5- and 7-isomers .

Medicinal Chemistry Scaffold Elaboration Using Regioselective Synthetic Methodology

The published anionic ortho-Fries/cumulenolate α-acylation route (Angew. Chem. Int. Ed., 2008) [2] provides access to polysubstituted 8-carboxamide derivatives with defined regiochemistry. Chemistry groups requiring scalable, regioselective synthesis of 8-carboxamide libraries can leverage this methodology, which is not available for other positional isomers. This reduces synthetic development time and procurement risk for custom library production [2].

Functional Group Selection for Amide-Centric Fragment Elaboration Workflows

When selecting between chroman-8-carboxylic acid (CAS 31457-16-6) and chroman-8-carboxamide for fragment growth, the carboxamide eliminates the activation step required for acid coupling, streamlining amide-bond formation in parallel library synthesis . The increased hydrogen-bond donor count (2 vs. 1) may also favor binding to targets requiring bidentate H-bond interactions, such as kinase hinge regions .

Quote Request

Request a Quote for Chroman-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.